molecular formula C14H18O4 B14502670 2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane CAS No. 62802-88-4

2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane

Cat. No.: B14502670
CAS No.: 62802-88-4
M. Wt: 250.29 g/mol
InChI Key: YABXEFJVFUSTBH-UHFFFAOYSA-N
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Description

2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenoxy group, which is further connected to an oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane typically involves the reaction of epichlorohydrin with a phenolic compound under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then reacted with an oxolane derivative to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane involves the reactivity of the oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved include interactions with enzymes that catalyze epoxide ring-opening reactions, leading to the formation of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F diglycidyl ether: Similar in structure but with two oxirane rings.

    2-Phenyl-2-methyloxirane: Contains a phenyl group instead of a phenoxy group.

    2-[4-[(Oxiran-2-yl)methoxy]phenyl]acetonitrile: Contains a nitrile group instead of an oxolane ring.

Uniqueness

2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane is unique due to the presence of both an oxirane and an oxolane ring in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

62802-88-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[[4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxolane

InChI

InChI=1S/C14H18O4/c1-2-13(15-7-1)8-16-11-3-5-12(6-4-11)17-9-14-10-18-14/h3-6,13-14H,1-2,7-10H2

InChI Key

YABXEFJVFUSTBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)OCC3CO3

Origin of Product

United States

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